molecular formula C15H17ClN2O B1531472 (2R)-2-amino-N,3-diphenylpropanamide hydrochloride CAS No. 1416505-46-8

(2R)-2-amino-N,3-diphenylpropanamide hydrochloride

Cat. No.: B1531472
CAS No.: 1416505-46-8
M. Wt: 276.76 g/mol
InChI Key: NGVUUNWHDQPQKF-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-N,3-diphenylpropanamide hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and two phenyl groups attached to a propanamide backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N,3-diphenylpropanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.

    Amidation: The intermediate undergoes amidation to form the desired propanamide structure.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N,3-diphenylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

(2R)-2-amino-N,3-diphenylpropanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N,3-diphenylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N,3-diphenylpropanamide hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-phenylpropanamide derivatives: Compounds with similar structural features but varying functional groups.

Uniqueness

(2R)-2-amino-N,3-diphenylpropanamide hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R)-2-amino-N,3-diphenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1-10,14H,11,16H2,(H,17,18);1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVUUNWHDQPQKF-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-amino-N,3-diphenylpropanamide hydrochloride
Reactant of Route 2
(2R)-2-amino-N,3-diphenylpropanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
(2R)-2-amino-N,3-diphenylpropanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
(2R)-2-amino-N,3-diphenylpropanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
(2R)-2-amino-N,3-diphenylpropanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
(2R)-2-amino-N,3-diphenylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.